molecular formula C9H5ClF3N B1646157 2-Chloro-4-(trifluoromethyl)phenylacetonitrile CAS No. 474024-26-5

2-Chloro-4-(trifluoromethyl)phenylacetonitrile

Cat. No. B1646157
CAS RN: 474024-26-5
M. Wt: 219.59 g/mol
InChI Key: PRNJAZVYQHVURW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(trifluoromethyl)phenylacetonitrile is a laboratory chemical . It is used in the preparation of 1,4-bis[2-cyano-2-(4-(trifluoromethyl)phenyl)vinyl]benzene, a cyano-substituted distyrylbenzene derivative, which is a novel n-type organic semiconductor .


Molecular Structure Analysis

The molecular formula of this compound is C9H5ClF3N . The molecular weight is 219.59 .


Chemical Reactions Analysis

This compound is used in the preparation of 1,4-bis[2-cyano-2-(4-(trifluoromethyl)phenyl)vinyl]benzene, a cyano-substituted distyrylbenzene derivative .


Physical And Chemical Properties Analysis

This compound is a liquid at ambient temperature .

Scientific Research Applications

Reactivity and Characterization

An intriguing aspect of 2-Chloro-4-(trifluoromethyl)phenylacetonitrile is its unexpected reactivity, leading to the formation of a trimeric compound. This phenomenon was characterized through NMR and MS/MS studies, proposing an unprecedented mechanism for this process (Stazi et al., 2010).

Polymorphism in Crystalline Structures

In the realm of crystalline structures, the compound has demonstrated a capacity for polymorphism. Specifically, four polymorphs of 2-(perfluorophenyl)-2-(phenylamino)acetonitrile were crystallized and analyzed, including a rare kryptoracemate and three racemic polymorphs. This study highlighted the compound's conformational flexibility and its impact on the crystalline packing modes (Laubenstein et al., 2016).

Electrochemical Applications

This compound plays a role in electrochemical applications, particularly in the electrocarboxylation process mediated by electrogenerated cobalt(I) phenanthroline. This process efficiently converts chloroacetonitrile into cyanoacetic acid, with a notable faradic yield in carbon dioxide-saturated solutions (Fabre & Reynes, 2010).

Synthesis of Fluorinated Compounds

The compound's fluorinated moiety is leveraged in the synthesis of various fluorinated structures. For instance, its reactivity was explored in the context of nucleophilic fluorination reactions, offering pathways to synthesize compounds with specific fluorine substitutions. This has implications for developing materials and pharmaceuticals with enhanced properties due to the presence of fluorine atoms (Stephens & Blake, 2004).

Catalysis and Synthetic Chemistry

In synthetic chemistry, this compound serves as a precursor for catalyzed reactions. For example, it has been used in Friedel-Crafts alkylations catalyzed by trifluoromethanesulfonic acid, facilitating the synthesis of complex organic molecules (Wilsdorf, Leichnitz, & Reissig, 2013).

Safety and Hazards

This chemical is considered hazardous. It causes skin irritation and serious eye irritation. It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

As a laboratory chemical, 2-Chloro-4-(trifluoromethyl)phenylacetonitrile is primarily used for research and development purposes . Its future directions would likely be determined by the outcomes of such research.

Biochemical Analysis

Biochemical Properties

2-Chloro-4-(trifluoromethyl)phenylacetonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of certain genes involved in detoxification processes, thereby affecting the overall metabolic state of the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its overall activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell. This localization is essential for its role in various biochemical processes .

properties

IUPAC Name

2-[2-chloro-4-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF3N/c10-8-5-7(9(11,12)13)2-1-6(8)3-4-14/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNJAZVYQHVURW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.